molecular formula C12H9F3N2O4 B2448447 2,2,2-trifluoroethyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate CAS No. 1087788-74-6

2,2,2-trifluoroethyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate

Cat. No.: B2448447
CAS No.: 1087788-74-6
M. Wt: 302.209
InChI Key: KTAYDOHWDCOKMT-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate is a useful research compound. Its molecular formula is C12H9F3N2O4 and its molecular weight is 302.209. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-trifluoroethyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoroethyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-methyl-1,3-dioxoisoindol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O4/c1-17-9(18)7-3-2-6(4-8(7)10(17)19)16-11(20)21-5-12(13,14)15/h2-4H,5H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAYDOHWDCOKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoroethyl N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamate?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized isoindole derivatives. For example:

Core Formation : Begin with 2-methyl-1,3-dioxo-isoindoline-5-amine (prepared via cyclization of substituted phthalic anhydrides or amidation reactions).

Carbamate Introduction : React the amine with 2,2,2-trifluoroethyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous DCM) to form the carbamate linkage.

Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization (using ethanol/water mixtures) to isolate the product. Validate purity via HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Methodological Answer: A combination of techniques ensures structural confirmation and purity assessment:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of trifluoroethyl (-CF₃CH₂O) and isoindole carbonyl (C=O) groups. For example, the trifluoroethyl group shows a quartet near δ 4.5 ppm (¹H) and a triplet near δ 120–125 ppm (¹³C, coupled to ¹⁹F).
    • ¹⁹F NMR : Verify the trifluoroethyl moiety with a singlet near δ -70 ppm.
  • IR Spectroscopy : Identify carbamate (N–H stretch ~3300 cm⁻¹, C=O ~1700 cm⁻¹) and isoindole dione (C=O ~1770 cm⁻¹) bands.
  • Mass Spectrometry (HRMS) : Report molecular ion [M+H]⁺ with <5 ppm error .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this carbamate derivative?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for resolving stereochemical and conformational uncertainties:

Crystallization : Grow crystals via slow evaporation (e.g., using DMSO/EtOH mixtures).

Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : Apply SHELX software (e.g., SHELXL-2018) to refine the structure. Key parameters:

  • Displacement Parameters : Ensure anisotropic refinement for non-H atoms.
  • Twinning Analysis : Address pseudo-merohedral twinning (common in isoindole derivatives) using TWIN/BASF commands.
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O) to explain packing stability .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer: SAR studies require systematic structural modifications and functional assays:

Substituent Variation :

  • Modify the trifluoroethyl group (e.g., replace with -CH₂CF₃ or -CH₂CH₂F) to assess fluorination effects.
  • Alter the isoindole methyl group (e.g., bulkier substituents like cyclohexyl).

In Vitro Assays :

  • Test receptor binding (e.g., progesterone receptor modulation, as in related carbamates) via competitive radioligand assays .
  • Measure enzyme inhibition (e.g., kinases) using fluorescence-based assays.

In Vivo Models :

  • Evaluate pharmacokinetics (rodent models) for bioavailability and metabolite profiling. Dose optimization (e.g., 10–50 mg/kg) and LC-MS/MS analysis are critical .

Q. How should researchers address contradictory data in kinetic or thermodynamic studies of this compound?

Methodological Answer: Contradictions often arise from experimental variability or unaccounted variables:

Statistical Validation :

  • Use ANOVA or Student’s t-test (p < 0.05) to assess reproducibility across ≥3 independent trials.

Control Experiments :

  • Include negative controls (e.g., solvent-only) and positive controls (e.g., known carbamate inhibitors).

Advanced Analytics :

  • Employ isothermal titration calorimetry (ITC) to directly measure binding thermodynamics.
  • Reconcile discrepancies using computational methods (e.g., molecular docking with AutoDock Vina) to model interactions .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
SynthesisColumn chromatography, HPLCPurity ≥98%, Rt = 8.2 min (C18)
Structural AnalysisX-ray diffraction, SHELXR-factor < 0.05, Twinning ratio 0.3
SAR EvaluationRadioligand binding, LC-MSIC₅₀ values, AUC (0–24h)
Data ContradictionsITC, ANOVAΔH, ΔS, p < 0.05

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